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Compound of Interest

Compound Name:
3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-

ol

CAS No.: 1190314-28-3

Cat. No.: B3218980 Get Quote

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged heterocyclic motif in modern

medicinal chemistry and drug development. As a bioisostere of indole, it is a core component of

numerous pharmacologically active molecules, valued for its ability to engage in key hydrogen

bonding interactions with biological targets. The strategic introduction of substituents onto the

5-azaindole core is a critical tactic for modulating a compound's potency, selectivity, and

pharmacokinetic properties.

Among the vast array of possible substitution patterns, the 4-hydroxy-3-nitro-5-azaindole

structure represents a particularly valuable synthetic intermediate. The nitro group at the C3

position serves as a versatile handle for a wide range of chemical transformations, including

reduction to a primary amine, which can then be further functionalized. The hydroxyl group at

the C4 position influences the electronic properties of the ring system and provides an

additional point for modification or interaction with target proteins. This guide provides a

detailed examination of a primary synthetic route to this key building block, emphasizing the

chemical principles and experimental considerations necessary for a successful synthesis.

Primary Synthetic Strategy: A Two-Stage Approach
The most logical and convergent synthesis of 4-hydroxy-3-nitro-5-azaindole involves a two-

stage process. The first stage focuses on constructing the foundational 4-hydroxy-5-azaindole

core, followed by a second, highly regioselective electrophilic nitration step. This approach
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allows for the careful control of substitution patterns and maximizes the yield of the desired

product.

4-Amino-2-hydroxypyridine 4-Hydroxy-5-azaindole

  Condensation  
  (e.g., with Chloroacetaldehyde)   4-Hydroxy-3-nitro-5-azaindole

  Electrophilic Nitration  
  (KNO3 / H2SO4)  

Click to download full resolution via product page

Caption: Overall two-stage synthetic pathway.

Stage 1: Synthesis of the 4-Hydroxy-5-azaindole
Core
The construction of the azaindole skeleton can be achieved through various methods, often

starting from either pyridine or pyrrole precursors.[1][2] A direct and efficient method begins

with a commercially available substituted pyridine, such as 4-amino-2-hydroxypyridine, and

utilizes a condensation reaction to form the fused pyrrole ring.

Expertise & Experience: The Rationale Behind the
Method
This approach is advantageous as it builds the more reactive pyrrole ring onto a stable, pre-

functionalized pyridine core. The condensation with a two-carbon electrophile, such as

chloroacetaldehyde, is a well-established method for forming indole and azaindole systems.[1]

The reaction proceeds via an initial alkylation of the amino group, followed by an intramolecular

cyclization and dehydration to yield the aromatic bicyclic system.

Experimental Protocol: Synthesis of 4-Hydroxy-5-
azaindole

Reaction Setup: To a solution of 4-amino-2-hydroxypyridine (1.0 eq) in a suitable high-boiling

solvent such as diethylene glycol, add an aqueous solution of chloroacetaldehyde (1.2 eq,

~40-50% w/w).
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Reaction Conditions: Heat the mixture to 120-140 °C with vigorous stirring under a nitrogen

atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-

Performance Liquid Chromatography (HPLC). The reaction typically takes 4-8 hours.

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature.

Carefully add water to precipitate the crude product.

Purification: Collect the solid by filtration and wash thoroughly with cold water to remove

residual solvent and salts. The crude product can be further purified by recrystallization from

a suitable solvent system (e.g., ethanol/water) to yield pure 4-hydroxy-5-azaindole.

Stage 2: Regioselective Nitration of 4-Hydroxy-5-
azaindole
The introduction of a nitro group onto the azaindole core is an electrophilic aromatic

substitution reaction. The key challenge is to control the position of nitration. The inherent

electronic properties of the 4-hydroxy-5-azaindole substrate provide a strong directive

influence, enabling a highly regioselective outcome.

Trustworthiness: Understanding the Directing Effects
The pyrrole ring of an azaindole is significantly more electron-rich than the pyridine ring and is

thus preferentially attacked by electrophiles.[3] Within the pyrrole ring, the C3 position is the

most nucleophilic and is the typical site of substitution. This intrinsic reactivity is further

enhanced by the presence of the hydroxyl group at the C4 position. As an ortho-, para-directing

activator, the C4-OH group strongly directs the incoming electrophile (the nitronium ion, NO₂⁺)

to the ortho C3 position. This powerful synergistic effect ensures that nitration occurs almost

exclusively at the desired C3 position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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